2-(chloromethyl)oxirane;ethane-1,2-diol;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol
Overview
Description
2-(chloromethyl)oxirane;ethane-1,2-diol;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol is a complex compound that combines three distinct chemical entities. Each component contributes unique properties, making the compound valuable in various scientific and industrial applications. The compound is known for its reactivity and versatility in chemical synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(chloromethyl)oxirane: This component is typically synthesized through the epoxidation of allyl chloride using peracids or hydrogen peroxide in the presence of a catalyst.
Ethane-1,2-diol:
4-[2-(4-hydroxyphenyl)propan-2-yl]phenol:
Industrial Production Methods
2-(chloromethyl)oxirane: Industrial production involves the chlorination of propylene followed by epoxidation.
Ethane-1,2-diol: Produced on a large scale by the reaction of ethylene oxide with water.
4-[2-(4-hydroxyphenyl)propan-2-yl]phenol: Manufactured by the acid-catalyzed condensation of phenol and acetone.
Chemical Reactions Analysis
Types of Reactions
Substitution: The chloromethyl group in 2-(chloromethyl)oxirane can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are used in substitution reactions.
Major Products
Oxidation: Oxalic acid from ethane-1,2-diol.
Reduction: Alcohols from phenolic groups.
Substitution: Various substituted oxiranes from 2-(chloromethyl)oxirane.
Scientific Research Applications
Chemistry
Synthesis of Polymers: The compound is used in the synthesis of various polymers, including polyurethanes and epoxy resins.
Crosslinking Agent: Acts as a crosslinking agent in polymer chemistry to enhance mechanical and chemical resistance.
Biology
Biochemical Research: Used in the study of enzyme mechanisms and protein interactions due to its reactive functional groups.
Medicine
Drug Development: Investigated for potential use in drug delivery systems and as a precursor in the synthesis of pharmaceutical compounds.
Industry
Mechanism of Action
The compound exerts its effects through various mechanisms depending on the specific application:
Comparison with Similar Compounds
Similar Compounds
Epichlorohydrin: Similar to 2-(chloromethyl)oxirane but lacks the additional functional groups present in the compound.
Ethylene Glycol: Similar to ethane-1,2-diol but does not have the additional reactive groups.
Bisphenol A: Similar to 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol but without the chloromethyl and oxirane groups.
Uniqueness
The uniqueness of 2-(chloromethyl)oxirane;ethane-1,2-diol;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol lies in its combination of reactive functional groups, making it versatile for various applications in chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
2-(chloromethyl)oxirane;ethane-1,2-diol;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2.C3H5ClO.C2H6O2/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;4-1-3-2-5-3;3-1-2-4/h3-10,16-17H,1-2H3;3H,1-2H2;3-4H,1-2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGKRBDLVPXGZRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C1C(O1)CCl.C(CO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
42617-82-3 | |
Details | Compound: Phenol, 4,4′-(1-methylethylidene)bis-, polymer with 2-(chloromethyl)oxirane and α-hydro-ω-hydroxypoly(oxy-1,2-ethanediyl) | |
Record name | Phenol, 4,4′-(1-methylethylidene)bis-, polymer with 2-(chloromethyl)oxirane and α-hydro-ω-hydroxypoly(oxy-1,2-ethanediyl) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42617-82-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
382.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42617-82-3 | |
Record name | Phenol, 4,4'-(1-methylethylidene)bis-, polymer with 2-(chloromethyl)oxirane and .alpha.-hydro-.omega.-hydroxypoly(oxy-1,2-ethanediyl) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phenol, 4,4'-(1-methylethylidene)bis-, polymer with 2-(chloromethyl)oxirane and a-hydro-w-hydroxypoly(oxy-1,2-ethanediyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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